1H-Indole-3-carbonitrile, 1-ethyl-6-(pyrazinyloxy)-
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Overview
Description
1-ethyl-6-(pyrazin-2-yloxy)-1h-indole-3-carbonitrile is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core structure substituted with an ethyl group at the 1-position, a pyrazin-2-yloxy group at the 6-position, and a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-(pyrazin-2-yloxy)-1h-indole-3-carbonitrile typically involves a multi-step process:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Pyrazin-2-yloxy Group: The pyrazin-2-yloxy group can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with pyrazin-2-ol in the presence of a suitable base.
Introduction of the Cyano Group: The cyano group can be introduced via a cyanation reaction, typically using reagents such as copper(I) cyanide or sodium cyanide.
Industrial Production Methods
Industrial production of 1-ethyl-6-(pyrazin-2-yloxy)-1h-indole-3-carbonitrile may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-(pyrazin-2-yloxy)-1h-indole-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
1-ethyl-6-(pyrazin-2-yloxy)-1h-indole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-6-(pyrazin-2-yloxy)-1h-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-6-(pyridin-2-yloxy)-1h-indole-3-carbonitrile: Similar structure with a pyridin-2-yloxy group instead of a pyrazin-2-yloxy group.
1-ethyl-6-(quinolin-2-yloxy)-1h-indole-3-carbonitrile: Similar structure with a quinolin-2-yloxy group instead of a pyrazin-2-yloxy group.
Uniqueness
1-ethyl-6-(pyrazin-2-yloxy)-1h-indole-3-carbonitrile is unique due to the presence of the pyrazin-2-yloxy group, which imparts distinct chemical properties and potential applications compared to its analogs. The specific arrangement of functional groups in this compound can lead to unique reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
876733-19-6 |
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Molecular Formula |
C15H12N4O |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-ethyl-6-pyrazin-2-yloxyindole-3-carbonitrile |
InChI |
InChI=1S/C15H12N4O/c1-2-19-10-11(8-16)13-4-3-12(7-14(13)19)20-15-9-17-5-6-18-15/h3-7,9-10H,2H2,1H3 |
InChI Key |
GGSBXXYFGVAKHD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C=C(C=C2)OC3=NC=CN=C3)C#N |
Origin of Product |
United States |
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